3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a thiazinane ring with a sulfone group and a methoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.
Introduction of the Sulfone Group: The sulfone group is introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiazinane ring, often using palladium-catalyzed cross-coupling reactions.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or thiols.
Scientific Research Applications
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid: Lacks the methoxy group, which may result in different biological activity.
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity.
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-4-2-11(3-5-12)13(10-14(16)17)15-6-8-21(18,19)9-7-15/h2-5,13H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMZKCALBIDFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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